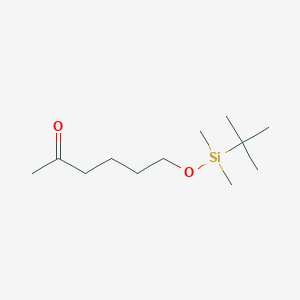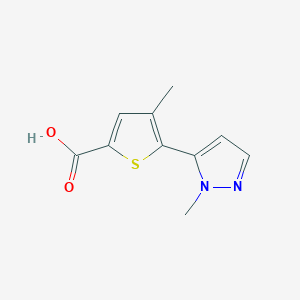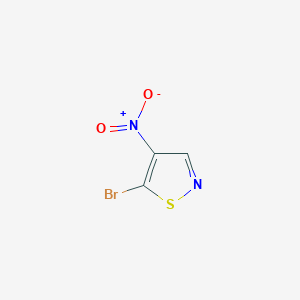
6-((tert-Butyldimethylsilyl)oxy)hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((tert-Butyldimethylsilyl)oxy)hexan-2-one is a chemical compound with the molecular formula C12H26O2Si. It is a derivative of 2-hexanone, where the hydroxyl group is replaced by a tert-butyldimethylsilyl (TBDMS) group. This modification enhances the compound’s stability and alters its reactivity, making it useful in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tert-Butyldimethylsilyl)oxy)hexan-2-one typically involves the protection of the hydroxyl group in 2-hexanone using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2-Hexanone+TBDMS-Cl→2-Hexanone, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-((tert-Butyldimethylsilyl)oxy)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.
Applications De Recherche Scientifique
6-((tert-Butyldimethylsilyl)oxy)hexan-2-one has several scientific research applications:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 6-((tert-Butyldimethylsilyl)oxy)hexan-2-one exerts its effects is primarily through its role as a protecting group. The TBDMS group shields the hydroxyl functionality from unwanted reactions, allowing for selective transformations elsewhere in the molecule. This protection is reversible, enabling the recovery of the original hydroxyl group under mild conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-((tert-Butyldimethylsilyl)oxy)hexan-2-one
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its stability and reactivity profile. The TBDMS group provides robust protection under a wide range of conditions, making it a versatile tool in synthetic chemistry. Compared to other protecting groups, it offers a balance of stability and ease of removal, which is advantageous in multi-step synthesis processes.
Propriétés
Numéro CAS |
110862-03-8 |
|---|---|
Formule moléculaire |
C12H26O2Si |
Poids moléculaire |
230.42 g/mol |
Nom IUPAC |
6-[tert-butyl(dimethyl)silyl]oxyhexan-2-one |
InChI |
InChI=1S/C12H26O2Si/c1-11(13)9-7-8-10-14-15(5,6)12(2,3)4/h7-10H2,1-6H3 |
Clé InChI |
YUFRIBDLMRZBAB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCCO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(4-((4-(2-Oxo-2,3-dihydro-1H-benzo[D]imidazol-1-YL)piperidin-1-YL)methyl)phenyl)-2-phenylquinoxaline-6-carboxylic acid](/img/structure/B8761746.png)


![[(Cyclopropylamino)-phosphonomethyl]phosphonic acid](/img/structure/B8761777.png)



![EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE](/img/structure/B8761797.png)
